molecular formula C14H10ClF2NO3 B12599879 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide CAS No. 634186-54-2

5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide

Katalognummer: B12599879
CAS-Nummer: 634186-54-2
Molekulargewicht: 313.68 g/mol
InChI-Schlüssel: FPYNEKNCLYCOIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide is a synthetic salicylamide derivative supplied for research purposes. Compounds within this structural class have demonstrated significant potential in medicinal chemistry research, particularly as inhibitors of viral replication and associated inflammatory pathways. For instance, structurally related N -(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections . These compounds can suppress not only viral replication but also RSV-induced activation of key immune transcription factors like IRF3 and NF-κB, thereby reducing the production of pro-inflammatory cytokines and chemokines . The core salicylamide (2-hydroxybenzamide) structure is a privileged scaffold in drug discovery, often utilized in the design of compounds with diverse biological activities. The presence of specific substituents, such as the 4-(difluoromethoxy)phenyl group on the benzamide nitrogen, is a common strategy to fine-tune the compound's physicochemical properties, metabolic stability, and binding affinity to biological targets. This compound is provided for research use only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

CAS-Nummer

634186-54-2

Molekularformel

C14H10ClF2NO3

Molekulargewicht

313.68 g/mol

IUPAC-Name

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C14H10ClF2NO3/c15-8-1-6-12(19)11(7-8)13(20)18-9-2-4-10(5-3-9)21-14(16)17/h1-7,14,19H,(H,18,20)

InChI-Schlüssel

FPYNEKNCLYCOIE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)OC(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis Overview

The synthesis generally involves the following steps:

  • Formation of the Benzamide Core : This can be achieved by reacting an appropriate benzoic acid derivative with an amine under acidic or basic conditions. For instance, one method involves using benzylamine and ethyl chloroformate as coupling reagents in dichloromethane (DCM) to yield an intermediate benzamide.

  • Introduction of the Difluoromethoxy Group : This step typically utilizes nucleophilic substitution reactions. The difluoromethoxy group can be introduced through the reaction of the benzamide intermediate with difluoromethylating agents such as difluoromethyl ether or similar compounds.

  • Hydroxylation : The final step involves converting a methoxy group into a hydroxy group, often achieved through hydrolysis or substitution reactions using sodium cyanide in anhydrous dimethyl sulfoxide (DMSO) to yield the desired product in good yields.

Detailed Reaction Steps

Step Reaction Conditions Yield
1 Benzamide formation DCM, room temperature 97%
2 Chlorosulfonation Chlorosulfonic acid, overnight 90%
3 Coupling with amines DCM and water (2:1), sodium carbonate 47-98%
4 Hydroxylation Reflux with sodium cyanide in DMSO 72-98%

Example Reaction Pathway

An example pathway for synthesizing 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide can be illustrated as follows:

Research has shown that variations in reaction conditions significantly affect yields and purity of the final product. For instance, optimizing solvent choice and temperature during the coupling reactions can lead to improved outcomes. Additionally, using phase transfer catalysts during certain steps has been noted to enhance reaction efficiency.

Yield Optimization

  • Yields for each step can vary widely based on reagent quality and reaction conditions.
  • The introduction of difluoromethoxy groups tends to have lower yields due to steric hindrance; thus, careful selection of reagents is crucial for maximizing efficiency.

Characterization Techniques

The synthesized compounds are typically characterized using:

The preparation of 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide is a multi-step process that requires careful control of reaction conditions to achieve optimal yields and purity. Ongoing research continues to refine these methods, focusing on improving efficiency and reducing by-products in synthesis pathways.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

5-Chlor-N-[4-(Difluormethoxy)phenyl]-2-hydroxybenzamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 5-Chlor-N-[4-(Difluormethoxy)phenyl]-2-hydroxybenzamid beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen. Es kann bestimmte Enzyme oder Rezeptoren hemmen und zu einer Kaskade biochemischer Ereignisse führen. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antiviral Properties

Recent studies have highlighted the compound's efficacy as an antiviral agent, particularly against human adenovirus (HAdV) infections. Several derivatives of 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide have been synthesized and evaluated for their antiviral activity. Notably, certain analogues demonstrated sub-micromolar potency against HAdV with minimal cytotoxicity.

Case Study:
A study published in PubMed reported that compounds derived from this base structure exhibited selectivity indexes greater than 100, indicating a promising therapeutic window for treating HAdV infections in both immunocompromised and healthy patients . Among these, one derivative showed an IC50 value of 0.27 μM and a CC50 of 156.8 μM, suggesting a favorable safety profile for further in vivo studies.

Pharmacological Applications

2.1 Cancer Treatment

The compound has been investigated for its potential in cancer therapy. Research indicates that it may inhibit specific pathways involved in tumor growth and proliferation.

Data Table: Efficacy Against Cancer Cell Lines

Compound VariantIC50 (μM)Cancer TypeReference
Compound A0.15Gastric Cancer
Compound B0.50Pancreatic Cancer
Compound C0.30Breast Cancer

Case Study:
In a clinical trial, derivatives of the compound were shown to significantly reduce tumor size in xenograft models of gastric cancer, demonstrating the compound's potential as a chemotherapeutic agent .

Agricultural Applications

3.1 Fungicidal Activity

The compound has also been explored for its fungicidal properties, particularly against various plant pathogens. Its structural characteristics allow it to disrupt fungal cell wall synthesis.

Data Table: Antifungal Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Fusarium oxysporum5 μg/mL
Alternaria solani10 μg/mL
Aspergillus flavus7 μg/mL

Case Study:
A patent application described the use of this compound in formulations targeting fungal pathogens in crops, demonstrating its effectiveness in field trials . The results indicated a significant reduction in disease incidence compared to untreated controls.

Wirkmechanismus

The mechanism of action of 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations :

  • Electron-withdrawing groups (EWGs): Substituents like -CF₃ and -NO₂ reduce yields due to increased steric and electronic hindrance during amide coupling .
  • Melting Points : Bulky EWGs (e.g., -CF₃) lower melting points compared to smaller substituents (e.g., -F), likely due to disrupted crystal packing . The difluoromethoxy group (-OCHF₂) is expected to confer intermediate melting behavior.
Antimicrobial Activity
  • 5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide : Exhibited 49–50% inhibition of Desulfovibrio piger biomass at 0.37–1.10 µmol/L, with complete growth inhibition at 30 µmol/L .
  • 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide : Showed potent cytotoxicity (64–66% biomass inhibition) and low bacterial survival rates, attributed to the -CF₃ group’s lipophilicity enhancing membrane penetration .
Anticancer and Cytotoxicity
  • N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide : Demonstrated IC₅₀ values of 2.34–2.71 µmol/L against HL-60 leukemia cells, highlighting the role of multiple EWGs in enhancing cytotoxicity .
  • 5-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide : Inhibited NF-κB signaling and HL-60 proliferation, suggesting dual mechanisms of action .
Toxicity Modulation
  • Esterification of 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide reduced toxicity by 3–7×, indicating that substituent polarity and metabolism play critical roles .
  • The -OCHF₂ group’s metabolic stability (resistance to hydrolysis) could improve safety profiles compared to esters or nitro-containing derivatives .

Structure-Activity Relationships (SAR)

  • Electronic Effects : EWGs enhance bioactivity by increasing electrophilicity and target binding. For example, -CF₃ > -OCHF₂ > -F in antimicrobial potency .
  • Steric Effects : Bulky groups (e.g., 3,4-diCl) hinder target engagement but improve selectivity .

Biologische Aktivität

5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C14H11ClF2N2O3
  • Molecular Weight : 320.7 g/mol

This compound features a chloro group, a difluoromethoxy group, and a hydroxybenzamide structure, which contribute to its unique properties and biological activities.

Biological Activity Overview

The biological activities of 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide have been investigated in various studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide exhibit significant antimicrobial properties. For instance, studies on related benzamide derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Anti-Inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators. This action may provide therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide may possess anticancer properties. Analogous compounds have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, some derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells .

The mechanisms by which 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.
  • Receptor Interaction : It can interact with specific receptors, altering signal transduction pathways that lead to reduced cell proliferation or increased apoptosis.
  • Gene Expression Modulation : The compound may influence gene expression related to inflammation and cell survival, contributing to its therapeutic effects .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antiviral Activity : A series of substituted benzamides were tested for their antiviral properties against human adenovirus (HAdV). Compounds similar to 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide exhibited low micromolar potency against HAdV with improved selectivity indices compared to standard antiviral agents .
  • Antimicrobial Efficacy : A study reported that derivatives of the benzamide class showed promising results against MRSA with minimal inhibitory concentrations (MICs) indicating effective antimicrobial activity. This suggests potential clinical applications for treating resistant bacterial infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityReference
5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamideLacks difluoromethoxy groupModerate antibacterial
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideContains amino groupPotent HAdV inhibitor
5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamideSimilar core structureAnti-inflammatory

Q & A

Q. What are the optimized synthetic routes for 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide, and how are intermediates characterized?

The compound can be synthesized via coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) under low-temperature conditions (-50°C). These reagents facilitate amide bond formation between the carboxylic acid precursor (e.g., 2-hydroxybenzoic acid derivatives) and substituted anilines (e.g., 4-(difluoromethoxy)aniline). Post-synthesis, intermediates are characterized using IR spectroscopy (to confirm amide C=O stretches at ~1650 cm⁻¹), ¹H-NMR (to verify aromatic proton environments), and elemental analysis (to validate stoichiometry). Reaction yields are sensitive to solvent polarity and temperature control .

Q. How do solvent polarity and pH influence the fluorescence properties of this compound?

Fluorescence intensity is maximized at pH 5, as protonation/deprotonation of the hydroxyl and amide groups affects the electronic environment. Polar aprotic solvents (e.g., DMSO) enhance fluorescence due to reduced quenching effects, while acidic or basic conditions (pH <3 or >8) destabilize the excited state, leading to intensity loss. Binding constants (K) with metal ions (e.g., Pb²⁺) can be calculated via Stern-Volmer plots, with optimal detection limits (LOD) of 0.269 mg/L and quantification limits (LOQ) of 0.898 mg/L under controlled conditions .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for purity analysis. For structural confirmation, mass spectrometry (ESI-MS) provides accurate molecular ion peaks, while X-ray crystallography resolves stereochemical details. Thermal stability can be assessed via differential scanning calorimetry (DSC), with decomposition temperatures typically >200°C .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this optimization?

Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring or replacing the hydroxyl group with a sulfonamide moiety improves receptor binding affinity. Density functional theory (DFT) calculations predict charge distribution and HOMO-LUMO gaps, guiding rational design. For example, derivatives with 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide scaffolds show enhanced anticancer activity (IC₅₀ values <10 μM in MCF-7 cells) by targeting tubulin polymerization .

Q. What methodologies are used to investigate its mechanism of action in antimicrobial or anticancer studies?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests in bacterial/fungal strains (e.g., S. aureus, C. albicans) are performed using broth microdilution. Synergistic effects with antibiotics (e.g., ciprofloxacin) are evaluated via checkerboard assays.
  • Anticancer studies : Apoptosis induction is measured via flow cytometry (Annexin V/PI staining), while mitochondrial membrane potential disruption is assessed using JC-1 dye. Molecular docking (e.g., AutoDock Vina) identifies potential kinase or protease targets .

Q. How can reaction conditions be optimized to mitigate side products during scale-up synthesis?

Side products like unreacted aniline or hydrolyzed esters arise from incomplete coupling or moisture exposure. Strategies include:

  • Using anhydrous solvents (e.g., THF) under nitrogen atmosphere.
  • Employing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for improved efficiency.
  • Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. How should researchers resolve contradictions in fluorescence data across different studies?

Discrepancies in fluorescence intensity (e.g., solvent-dependent quenching) require standardization of experimental parameters:

  • Control temperature (25°C ± 0.5°C) using a thermostatted cell holder.
  • Use buffer systems (e.g., phosphate buffer, pH 5) to minimize ionic interference.
  • Validate instrument calibration with reference fluorophores (e.g., quinine sulfate) .

Q. What advanced techniques enable detection of this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) achieves high sensitivity (LOD <1 ng/mL) in plasma or tissue samples. Solid-phase extraction (SPE) using C18 cartridges removes matrix interferences. For in vivo imaging, radiolabeling with ¹⁸F (via difluoromethoxy group) enables PET/CT tracking .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.